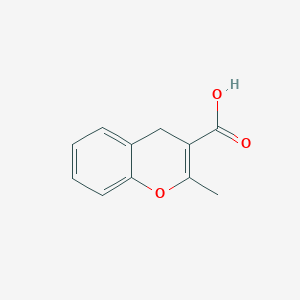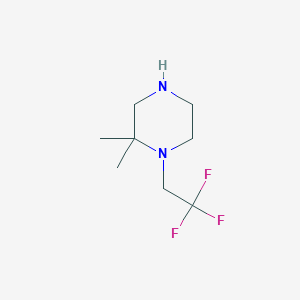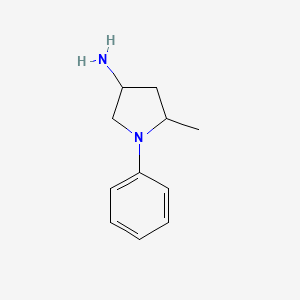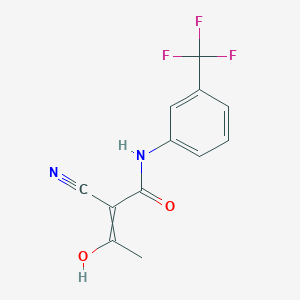
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide
Übersicht
Beschreibung
“2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide” is a type of Trifluoromethyl ketone (TFMK), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . It is also known as a related compound of Leflunomide .
Synthesis Analysis
A process for producing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamide involves reacting a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent. The resultant 2-cyano-3-hydroxy-N-(phenyl-derivative)but-2-enamide is then crystallized by acidification .Wissenschaftliche Forschungsanwendungen
Prodrug Synthesis
- Prodrug for Anti-inflammatory Agents : A study by Patterson, Cheung, and Ernest (1992) explored the synthesis of 3-carboxyisoxazole as a new prodrug, metabolizing into 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, an anti-inflammatory agent. This compound was shown to be effectively absorbed and metabolized in rats to yield plasma concentrations similar to established prodrugs (Patterson, Cheung, & Ernest, 1992).
Anthelmintic Agents
- Activity Against Parasites : Sjogren et al. (1991) synthesized a series of alpha-cyano-beta-hydroxypropenamides, including 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, testing them for anthelmintic (anti-parasitic) activity. These compounds demonstrated effectiveness against certain nematodes and cestodes in animal models (Sjogren et al., 1991).
Immunomodulatory Drug
- Active Metabolite of Leflunomide : This compound is recognized as an active metabolite of the immunosuppressive drug leflunomide. Ghosh et al. (1999) and (2000) studied its analogs, focusing on their molecular structures and potential for inhibiting tyrosine kinases, which are relevant for conditions like rheumatoid arthritis (Ghosh et al., 1999); (Ghosh et al., 2000).
Pharmacokinetics Study
- Impact of Genetic Polymorphism : Bohanec Grabar et al. (2009) investigated the influence of CYP1A2 and CYP2C19 genetic polymorphisms on the pharmacokinetics of A77 1726, a derivative of 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, in patients with rheumatoid arthritis treated with leflunomide (Bohanec Grabar et al., 2009).
Novel Immunomodulatory Applications
- Immunosuppressive Pharmacophore : Bertolini et al. (1997) hypothesized about the immunosuppressive pharmacophore of 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, designing new compounds for enhanced immunosuppressive effects based on their studies (Bertolini et al., 1997).
Eigenschaften
IUPAC Name |
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZHNQIBVHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



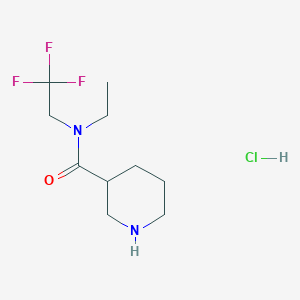
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
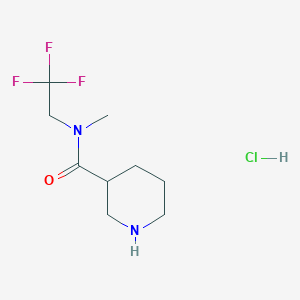
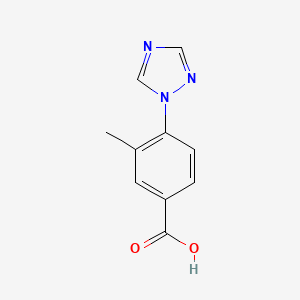
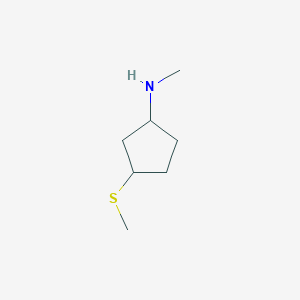
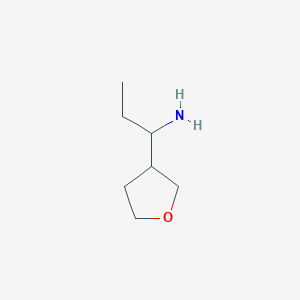
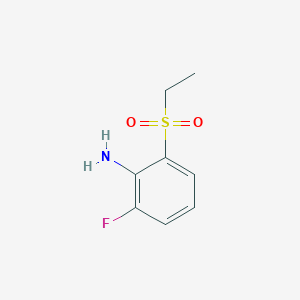
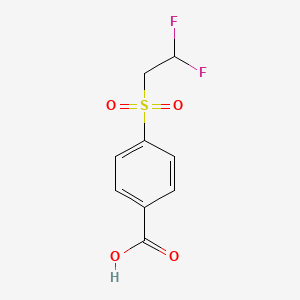
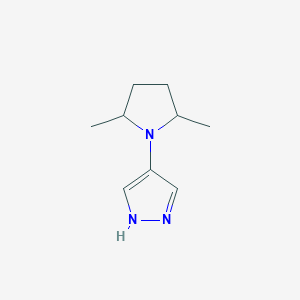
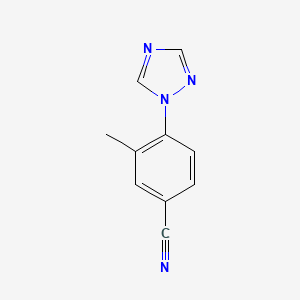
![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
